Butoxytrifluoro-lambda4-borane
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Overview
Description
Mechanism of Action
Target of Action
Butoxytrifluoro-lambda4-borane, also known as Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10), is primarily used as a reagent in the process of esterification . The primary targets of this compound are organic compounds with carboxylic acid groups. The role of these targets is to react with the boron trifluoride-butanol reagent to form esters .
Mode of Action
The mode of action of this compound involves the interaction with its targets, the carboxylic acids. The boron trifluoride component of the reagent acts as a Lewis acid, accepting a pair of electrons from the oxygen atom of the carboxylic acid. This interaction facilitates the esterification process, resulting in the formation of an ester .
Biochemical Pathways
The biochemical pathway affected by this compound is the esterification pathway. The downstream effects of this pathway include the production of esters, which are commonly used in a variety of applications, including the manufacture of plastics, resins, and perfumes .
Pharmacokinetics
It’s important to note that this compound should be handled with care due to its reactivity and potential for causing chemical burns .
Result of Action
The result of the action of this compound is the formation of esters from carboxylic acids. This transformation is valuable in many areas of chemistry and industry, as esters are key components in a wide range of products .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the rate of the esterification reaction can increase with temperature. Additionally, the presence of moisture can lead to hydrolysis, reducing the efficacy of the reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxytrifluoro-lambda4-borane typically involves the reaction of boron trifluoride with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as:
BF3+C4H9OH→C4H10BF3O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butoxytrifluoro-lambda4-borane undergoes various types of chemical reactions, including:
Esterification: It is commonly used in esterification reactions where it acts as a catalyst to form esters from carboxylic acids and alcohols.
Substitution: The compound can participate in substitution reactions, where it replaces a functional group in a molecule with another group.
Common Reagents and Conditions
Esterification: Common reagents include carboxylic acids and alcohols.
Substitution: Reagents for substitution reactions vary depending on the specific reaction but often include nucleophiles and electrophiles.
Major Products
Scientific Research Applications
Butoxytrifluoro-lambda4-borane has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Boron Trifluoride - Methanol Reagent: Similar to butoxytrifluoro-lambda4-borane but uses methanol instead of butanol.
Boron Trifluoride - Ethanol Reagent: Uses ethanol instead of butanol and has similar applications.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form esters efficiently. Its use of butanol provides distinct properties compared to other boron trifluoride reagents, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
butyloxonio(trifluoro)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BF3O/c1-2-3-4-9-5(6,7)8/h9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQOMAIUNGVENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([OH+]CCCC)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335772 |
Source
|
Record name | (1-Butanol)(trifluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692-39-7 |
Source
|
Record name | (1-Butanol)(trifluoro)boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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